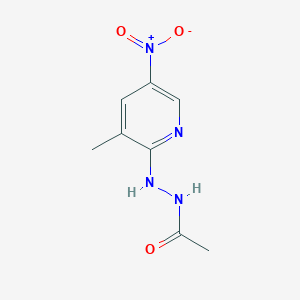
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde
概要
説明
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde is a heterocyclic organic compound It is characterized by the presence of a benzodioxin ring system with a formyl group at the 6-position and a fluorine atom at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: 1,4-Benzodioxin-6-carboxylic acid, 8-fluoro-2,3-dihydro-.
Reduction: 1,4-Benzodioxin-6-methanol, 8-fluoro-2,3-dihydro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-: Lacks the fluorine atom at the 8-position.
1,4-Benzodioxin-6-carboxylic acid, 8-fluoro-2,3-dihydro-: Contains a carboxylic acid group instead of a formyl group.
1,4-Benzodioxin-6-methanol, 8-fluoro-2,3-dihydro-: Contains a hydroxyl group instead of a formyl group.
Uniqueness
8-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde is unique due to the presence of both a formyl group and a fluorine atom, which can impart distinct chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
特性
分子式 |
C9H7FO3 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |
InChI |
InChI=1S/C9H7FO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 |
InChIキー |
ZTQLIJKXJZMVIV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C=C2F)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

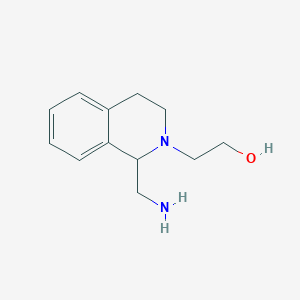

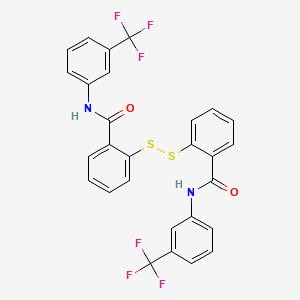
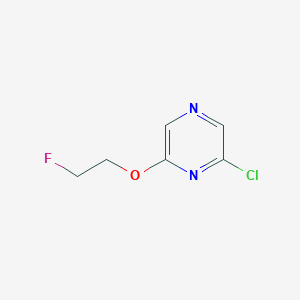
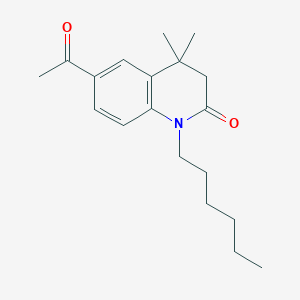
![N-[(Bicyclo[2.2.1]hepta-5-ene-2-yl)methyl]trifluoromethanesulfonamide](/img/structure/B8684804.png)
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)





